
Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indazole derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and microbial infections.
Industry: Its derivatives can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparación Con Compuestos Similares
Indazole derivatives: Other indazole derivatives with similar structures and biological activities.
Carbamate derivatives: Compounds containing the carbamate functional group with comparable properties.
Uniqueness: Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate stands out due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C13H16FN3O2 |
|---|---|
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
tert-butyl N-(7-fluoro-1-methylindazol-6-yl)carbamate |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)16-9-6-5-8-7-15-17(4)11(8)10(9)14/h5-7H,1-4H3,(H,16,18) |
Clave InChI |
MFCMVOKXLPYNFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)C=NN2C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


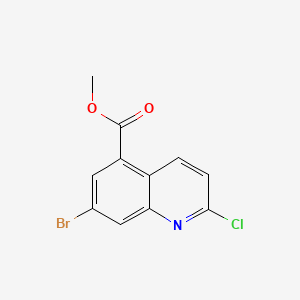

![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)
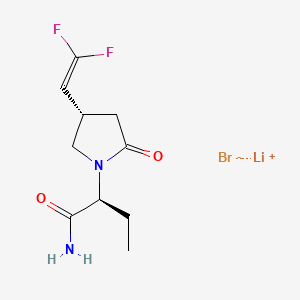
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
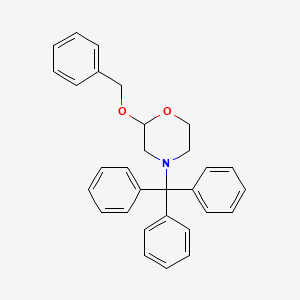
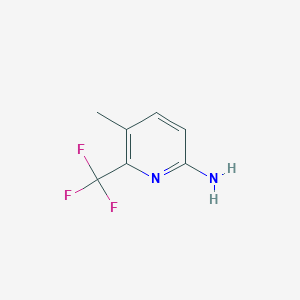

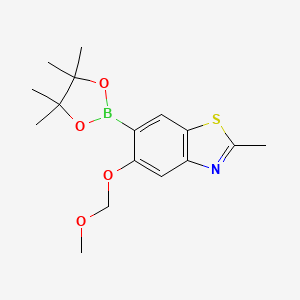
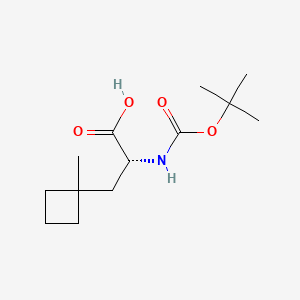


![6-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15362667.png)
